![molecular formula C17H15N3OS B2773081 N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034512-32-6](/img/structure/B2773081.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide”, there are general methods for synthesizing thiophene-2-carboxamide derivatives. One such method involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Scientific Research Applications
Thiophene-Based Heterocyclic Synthesis
Thiophene derivatives have been synthesized through various chemical reactions, demonstrating their versatility in creating complex heterocyclic structures. For example, the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters involves coupling reactions that yield a variety of nitrogen nucleophiles, leading to the production of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the chemical diversity accessible through these synthetic routes (Mohareb et al., 2004).
Antimicrobial Activity
Certain thiophene and thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. These compounds have shown varied efficacy against different microorganisms, indicating their potential in developing new antimicrobial agents. For instance, novel pyridine-2(1H)-thione in heterocyclic synthesis has led to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with notable antimicrobial properties (Gad-Elkareem et al., 2011).
Antiproliferative Activity
The exploration of novel thiophene and thienopyrimidine derivatives has also extended into evaluating their antiproliferative activities. Such studies aim to identify compounds with potential applications in cancer therapy. A study on novel thiophene and thienopyrimidine derivatives revealed their activity against breast and colon cancer cell lines, with some compounds exhibiting remarkable activity, highlighting their potential in anticancer drug development (Ghorab et al., 2013).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of thiophene derivatives further contribute to our understanding of their chemical and physical properties, which is crucial for the design of compounds with desired biological activities. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its characterization using X-ray diffraction, spectroscopic techniques, and elemental analyses shed light on the compound's structure and potential chemical reactivity (Çakmak et al., 2022).
Future Directions
Given the lack of specific information on “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(15-7-4-10-22-15)18-9-8-13-11-19-16(20-12-13)14-5-2-1-3-6-14/h1-7,10-12H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLYBYHHZIZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide |
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